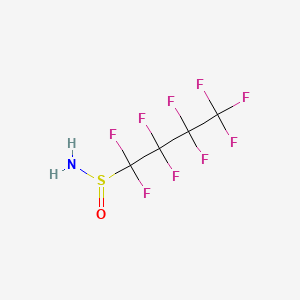
Naphthalene, octadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, octadecyl- is a derivative of naphthalene, which is an aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of an octadecyl group attached to the naphthalene core. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, octadecyl- typically involves the alkylation of naphthalene with octadecyl halides under Friedel-Crafts reaction conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
Naphthalene+Octadecyl HalideAlCl3Naphthalene, Octadecyl-
Industrial Production Methods
Industrial production of naphthalene, octadecyl- involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert naphthalene, octadecyl- to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses concentrated sulfuric acid.
Major Products
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.
Scientific Research Applications
Naphthalene, octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane dynamics and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of naphthalene, octadecyl- depends on its specific application. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. The octadecyl group enhances the hydrophobic interactions with lipid bilayers, making it useful in membrane studies. In chemical reactions, the naphthalene core undergoes typical aromatic substitution and addition reactions, while the octadecyl group provides steric hindrance and hydrophobic properties.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, hexadecyl-
- Naphthalene, dodecyl-
- Naphthalene, tetradecyl-
Uniqueness
Naphthalene, octadecyl- is unique due to the length of its alkyl chain, which imparts distinct physical and chemical properties. The longer octadecyl chain enhances the compound’s hydrophobicity and makes it more suitable for applications involving lipid interactions and surface modifications compared to its shorter-chain analogs.
Properties
CAS No. |
26438-29-9 |
|---|---|
Molecular Formula |
C28H44 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-octadecylnaphthalene |
InChI |
InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |
InChI Key |
DKTSRTYLZGWAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


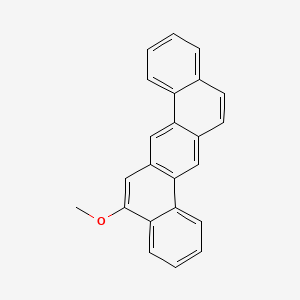
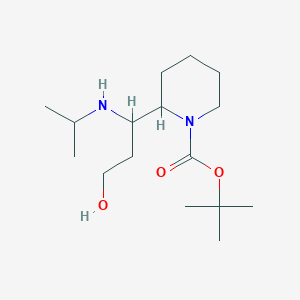
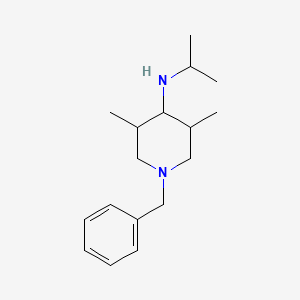
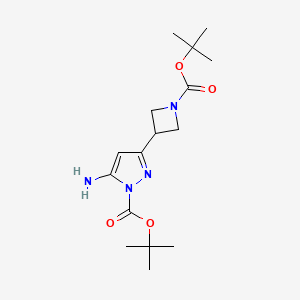
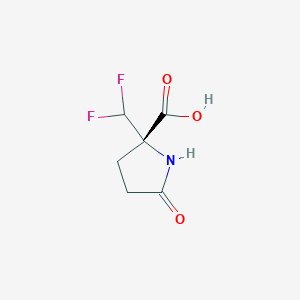
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
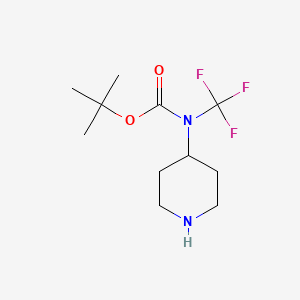
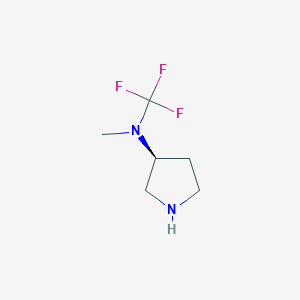
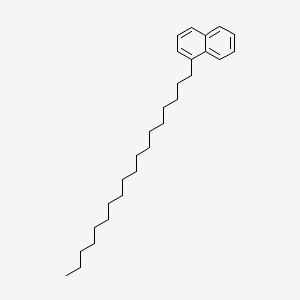
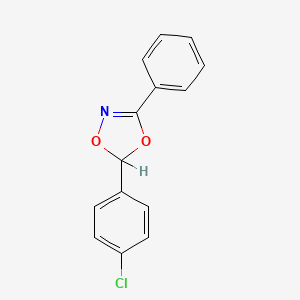
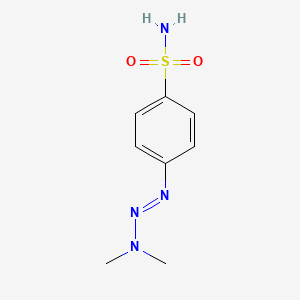
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
